molecular formula C23H20ClN3O3 B15139860 1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione

1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione

Cat. No.: B15139860
M. Wt: 421.9 g/mol
InChI Key: JBSITHXZPKMWGY-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p53-MDM2-IN-1 is a small-molecule inhibitor designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 (MDM2). This interaction is crucial in the regulation of the cell cycle and apoptosis, making p53-MDM2-IN-1 a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p53-MDM2-IN-1 typically involves the following steps:

Industrial Production Methods

Industrial production of p53-MDM2-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

p53-MDM2-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of p53-MDM2-IN-1, each with unique properties that may enhance its therapeutic potential .

Scientific Research Applications

p53-MDM2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein-protein interactions and the effects of disrupting these interactions.

    Biology: Helps in understanding the role of p53 and MDM2 in cell cycle regulation and apoptosis.

    Medicine: Investigated as a potential therapeutic agent for cancers with p53 mutations or overexpression of MDM2.

    Industry: Utilized in the development of new cancer therapies and in drug screening assays.

Mechanism of Action

p53-MDM2-IN-1 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing MDM2 from ubiquitinating and degrading p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53 signaling pathway and the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p53-MDM2-IN-1 is unique due to its high binding affinity and specificity for the p53-MDM2 interaction, making it a promising candidate for targeted cancer therapy. Its ability to stabilize and activate p53 sets it apart from other compounds in its class .

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H20ClN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19+

InChI Key

JBSITHXZPKMWGY-XUTLUUPISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.